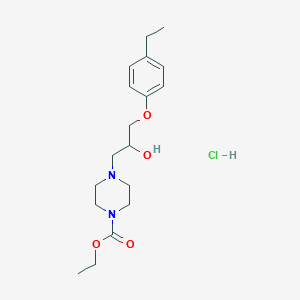

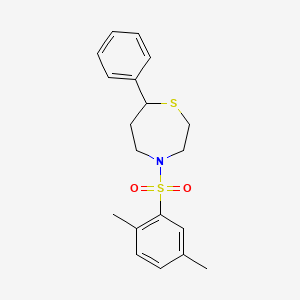

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and hydrazine hydrate was refluxed in absolute ethanol for 8 hours . The completion of the reaction was monitored by TLC .

Molecular Structure Analysis

The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .

Chemical Reactions Analysis

The ethyl 4-[(2S)-2-(4-ethylphenoxy)butanoyl]piperazine-1-carboxylate molecule contains a total of 54 bond(s). There are 26 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 ether(s) (aromatic) .

Physical And Chemical Properties Analysis

The ethyl 4-[(2S)-2-(4-ethylphenoxy)butanoyl]piperazine-1-carboxylate molecule has a molecular weight of 348.43662 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound's relevance in scientific research is primarily centered around its synthesis and structural analysis for various applications, including organic synthesis and the development of pharmaceutical agents. A notable synthesis pathway involves the compound derived from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate, treated to yield spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These derivatives showcase significant potential in organic chemistry due to their structural uniqueness and reactivity (Shin et al., 1983).

Crystallography and Molecular Interactions

Crystallography studies offer insights into molecular interactions and the structural conformation of compounds related to Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride. For instance, levocetirizine dihydrochloride, a compound within the same chemical class, demonstrates how piperazine groups interact within a crystalline structure, showcasing the importance of hydrogen bonding and molecular geometry in determining compound stability and reactivity (Jasinski et al., 2010).

Biological Activities

Research into the biological activities of related compounds underscores the therapeutic potential of piperazine derivatives. Studies on compounds containing ethyl piperazine-1-carboxylate reveal significant antimicrobial, antilipase, and antiurease activities, which could be pivotal in the development of new therapeutic agents (Başoğlu et al., 2013). Such research illustrates the diverse applications of these compounds in medicine and pharmacology.

Antioxidant Applications

The synthesis and characterization of antioxidants for polymeric materials also represent a critical area of application. Compounds structurally related to Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride have been studied for their potential as stabilizers in polymeric materials, highlighting the versatility of piperazine derivatives in enhancing material properties (Desai et al., 2004).

Eigenschaften

IUPAC Name |

ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-3-15-5-7-17(8-6-15)24-14-16(21)13-19-9-11-20(12-10-19)18(22)23-4-2;/h5-8,16,21H,3-4,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWVINJFCMVQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)

![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)

![Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2596954.png)